molecular formula C15H21ClN2O B3184065 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1070166-08-3

2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B3184065
CAS No.: 1070166-08-3
M. Wt: 280.79 g/mol
InChI Key: UAUSRNCACZHLHH-UHFFFAOYSA-N
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Description

2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 1070166-08-3) is a spirocyclic compound with a molecular formula of C₁₅H₂₁ClN₂O and a molecular weight of 280.79 g/mol . Its structure features a benzyl group attached to the 2-position of a 2,8-diazaspiro[4.5]decan-1-one core, with a hydrochloride salt enhancing solubility. The compound is stable at room temperature under dry conditions and is primarily utilized in pharmaceutical research, particularly as a scaffold for drug discovery targeting neurological and metabolic disorders .

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-14-15(6-9-16-10-7-15)8-11-17(14)12-13-4-2-1-3-5-13;/h1-5,16H,6-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSRNCACZHLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the hydrogenation of N-CH2Ph bond followed by substitution with n-hexyl bromide. The resulting N-hexylpiperidone is then used in a three-component reaction with the appropriate amine and thioglycolic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article focuses on its scientific research applications, particularly in the fields of biochemistry and pharmacology, highlighting its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1).

Medicinal Chemistry

  • Therapeutic Potential : Due to its inhibitory effects on RIPK1, this compound is being investigated for its potential to treat diseases characterized by necroptosis, such as neurodegenerative disorders and inflammatory diseases. The ability to modulate necroptosis could provide new avenues for therapeutic interventions .

Biological Studies

  • Cellular Models : Research has demonstrated that this compound significantly reduces necroptosis in cellular models like U937 cells. This highlights its potential utility in studying cell death mechanisms and developing anti-inflammatory drugs .

Chemical Synthesis

  • Building Block : The compound serves as a valuable intermediate in the synthesis of more complex molecules within medicinal chemistry. Its unique structure allows for various modifications that can lead to novel derivatives with enhanced biological activity .

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its efficacy as a RIPK1 inhibitor. For instance, a study highlighted the synthesis of various derivatives that exhibited improved inhibitory activity against RIPK1 . These findings underscore the compound's potential as a lead for developing new therapeutics targeting necroptosis-related diseases.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves the inhibition of RIPK1 kinase activity. By blocking RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation . This inhibition is achieved through the compound’s interaction with the kinase domain of RIPK1, disrupting its function and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spirocyclic diazaspirodecanes exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis of key analogs:

Substituted Benzyl Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride C₁₅H₂₁ClN₂O 280.79 Benzyl Baseline activity; CNS-targeted studies
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride C₁₅H₂₀Cl₂N₂O 315.24 4-Chlorobenzyl Enhanced binding affinity (electrophilic Cl)
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride C₁₄H₁₉ClN₂O 266.77 Phenyl Improved metabolic stability
  • Phenyl vs. Benzyl : The phenyl-substituted analog (CAS: 1198284-29-5) lacks the benzyl methylene group, reducing steric hindrance and enhancing conformational flexibility .

Alkyl and Fluoroalkyl Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl C₁₀H₁₈ClN₂O 232.72 Methyl Reduced lipophilicity; improved solubility
2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one HCl C₁₁H₁₆ClF₃N₂O 308.71 Trifluoroethyl High metabolic stability (fluorine effect)
8,8-Difluoro-2-azaspiro[4.5]decan-3-one C₈H₁₂F₂N₂O 190.19 Difluoro Conformational rigidity for GPCR targets
  • Fluorine Effects : Trifluoroethyl and difluoro analogs leverage fluorine’s electronegativity to enhance metabolic stability and blood-brain barrier penetration .
  • Methyl Substitution : The methyl derivative (CAS: 211304-63-1) demonstrates reduced molecular weight (232.72 vs. 280.79), favoring aqueous solubility but compromising receptor affinity .

Heterocyclic and Phenethyl Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
Fenspiride Hydrochloride C₁₅H₂₀ClN₂O₂ 296.80 8-Phenethyl Anti-inflammatory/antitussive agent
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one C₁₆H₂₀N₄O 284.36 Benzyl-triazole Dual-action kinase and protease inhibition
  • Phenethyl vs. Benzyl : Fenspiride’s phenethyl group extends the hydrophobic tail, optimizing binding to muscarinic receptors .
  • Triazole Incorporation : The triazole analog introduces hydrogen-bonding capability, broadening target selectivity .

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The 2,8-diazaspiro[4.5]decan-1-one core is synthetically versatile, enabling rapid derivatization via Suzuki couplings (e.g., boronic acid intermediates) .
  • Conformational Dynamics : Ring puckering in spiro compounds (quantified via Cremer-Pople coordinates) influences bioactivity; the 2-benzyl derivative adopts a semi-rigid conformation ideal for allosteric modulation .

Biological Activity

2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound's unique structure and biological activity make it a subject of interest for various research studies.

The primary mechanism of action for this compound involves the inhibition of RIPK1, a crucial player in the necroptosis pathway. The compound binds to the kinase domain of RIPK1, effectively inhibiting its activity. This inhibition has significant implications for diseases characterized by excessive necroptosis, such as neurodegenerative disorders and inflammatory diseases.

Key Findings:

  • IC50 Value : The compound exhibits an IC50 value of 92 nM against RIPK1, indicating potent inhibitory activity .
  • Cellular Effects : In cellular models like U937 cells, it has demonstrated a significant anti-necroptotic effect, suggesting its potential as a therapeutic agent in conditions where necroptosis is detrimental .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its hydrochloride form enhances solubility in aqueous solutions, which is beneficial for bioavailability.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of diazaspiro compounds indicates that modifications to the spirocyclic framework can significantly alter biological activity. For instance, derivatives with different substituents on the benzyl group or variations in the nitrogen positioning within the spirocycle have been explored for enhanced selectivity and potency against various targets .

Inhibitory Activity Against TYK2/JAK1

A study highlighted a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that act as selective inhibitors of TYK2/JAK1 pathways. These pathways are critical in mediating immune responses and inflammation . The introduction of spirocyclic scaffolds has been shown to improve selectivity and reduce off-target effects.

Potential Therapeutic Applications

Due to its inhibitory effects on RIPK1, this compound is being investigated for therapeutic applications in:

  • Neurodegenerative Diseases : By modulating necroptosis, it may help in conditions such as Alzheimer's disease.
  • Inflammatory Disorders : Its role in inhibiting RIPK1 suggests potential benefits in treating diseases characterized by chronic inflammation.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique FeaturesBiological Activity
2-Benzyl-2,8-diazaspiro[4.5]decan-1-oneSpirocyclicContains a benzyl group; inhibits RIPK1IC50 = 92 nM against RIPK1
8-Benzoyl-2-benzyl-2,8-diazaspiro[4.5]decSpirocyclic with benzoylEnhanced binding affinity to certain receptorsSelective TYK2/JAK1 inhibitor
Benzyl 2-oxo-1,8-diazaspiro[4.5]decaneCarboxylate derivativeDifferent pharmacological profilesVariable depending on substitution

Q & A

Basic: What are the recommended methods for synthesizing 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves cyclization of benzyl-protected spirocyclic amines followed by HCl salt formation. Key steps include:

  • Cyclization : Use tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (a common precursor, as seen in ) under acidic or basic conditions to form the spirocyclic core.
  • Benzylation : Introduce the benzyl group via nucleophilic substitution or reductive amination.
  • Hydrochloride formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether .
    Optimization : Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water gradients). Adjust temperature (80–120°C) and solvent polarity (e.g., DMF for high-temperature reactions) to improve yield .

Basic: How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

Answer:

  • NMR : Confirm the spirocyclic structure via 1^1H NMR (e.g., characteristic singlet for the spiro carbon protons at δ 3.1–3.5 ppm) and 13^{13}C NMR (carbonyl peak at ~170 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 190.087 (calculated for C8_8H15_{15}ClN2_2O) .
  • HPLC : Assess purity (>98%) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:
Discrepancies arise from polymorphic forms or residual solvents. To address:

  • Solvent Screening : Test solubility in DMSO, methanol, and water (RT and 60°C) using dynamic light scattering (DLS) to detect aggregates .
  • Crystallography : Compare X-ray diffraction patterns of batches to identify polymorphs .
  • Karl Fischer Titration : Quantify water content, as hygroscopicity may alter solubility .

Advanced: What computational strategies are effective for modeling the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like G protein-coupled receptors (GPCRs), leveraging the spirocyclic scaffold’s conformational rigidity .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to analyze stability of ligand-target complexes, focusing on hydrogen bonds between the carbonyl group and catalytic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity using descriptors like LogP (reported as 1.3357) and PSA (41.13 Ų) .

Advanced: How can stereochemical outcomes be analyzed in asymmetric synthesis routes for this spirocyclic compound?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers; validate with polarimetry .
  • X-ray Crystallography : Resolve absolute configuration of crystalline intermediates (e.g., tert-butyl carboxylate derivatives in ) .
  • NMR Chiral Shift Reagents : Employ Eu(hfc)3_3 to induce splitting in 1^1H NMR signals of diastereomers .

Basic: What are the key physicochemical properties (e.g., LogP, pKa) that influence the compound’s reactivity and bioavailability?

Answer:

  • LogP : Experimentally determined as 1.3357, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • pKa : The secondary amine (N-8) has a pKa ~8.5, enabling protonation in physiological conditions .
  • Thermal Stability : Decomposition occurs above 185.5°C (flash point), requiring storage at RT in desiccators .

Advanced: How can researchers validate synthetic routes when intermediates are unstable or prone to degradation?

Answer:

  • In Situ Monitoring : Use ReactIR to track transient intermediates (e.g., iminium ions) during cyclization .
  • Stabilization : Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere (N2_2/Ar) to prevent oxidation of amine groups .
  • Low-Temperature Workup : Quench reactions at −20°C to isolate sensitive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Reactant of Route 2
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

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